3-fluoro-N-[2-(propan-2-yl)phenyl]benzamide
Description
3-Fluoro-N-[2-(propan-2-yl)phenyl]benzamide is a fluorinated benzamide derivative characterized by a benzamide core substituted with a fluorine atom at the 3-position and an isopropyl group (propan-2-yl) on the ortho-position of the anilide ring.
Properties
IUPAC Name |
3-fluoro-N-(2-propan-2-ylphenyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNO/c1-11(2)14-8-3-4-9-15(14)18-16(19)12-6-5-7-13(17)10-12/h3-11H,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBTXIRCCJNXPPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1NC(=O)C2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-[2-(propan-2-yl)phenyl]benzamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-fluorobenzoic acid and 2-(propan-2-yl)aniline.
Amide Bond Formation: The key step involves the formation of an amide bond between the carboxylic acid group of 3-fluorobenzoic acid and the amine group of 2-(propan-2-yl)aniline. This can be achieved using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.
Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of 3-fluoro-N-[2-(propan-2-yl)phenyl]benzamide may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing production costs and environmental impact. Continuous flow reactors and automated synthesis platforms are often employed to achieve efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
3-fluoro-N-[2-(propan-2-yl)phenyl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom on the benzene ring can participate in nucleophilic aromatic substitution reactions, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amide functional group, resulting in the formation of corresponding amines or carboxylic acids.
Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic aromatic substitution can yield various substituted derivatives, while oxidation and reduction can produce amines or carboxylic acids.
Scientific Research Applications
3-fluoro-N-[2-(propan-2-yl)phenyl]benzamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacologically active agent. Its structural features make it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: The compound’s unique properties, such as its ability to form stable complexes, make it useful in the development of advanced materials, including polymers and coatings.
Biological Studies: Researchers study the compound’s interactions with biological macromolecules to understand its potential effects on cellular processes and pathways.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other valuable chemicals and materials.
Mechanism of Action
The mechanism of action of 3-fluoro-N-[2-(propan-2-yl)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity towards these targets. The compound may modulate the activity of these targets, leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups : The trifluoromethyl group in enhances lipophilicity and metabolic stability compared to the isopropyl group, which is bulkier but less electronegative.
- Halogen Effects : Chlorine in may alter electronic properties and binding affinity compared to fluorine due to its larger atomic size and polarizability.
Physicochemical Properties
NMR Spectral Complexity
Fluorinated benzamides exhibit complex NMR spectra due to scalar coupling between fluorine and aromatic protons. For example, 3-fluoro-N-(3-fluorophenyl)benzamide shows severe overlap in aromatic proton signals, necessitating advanced NMR techniques for resolution .
Crystallographic Data
Crystal structures of related compounds (e.g., 3-fluoro-N-(2-(trifluoromethyl)phenyl)benzamide) reveal supramolecular motifs involving C–H⋯F and C–F⋯F–C interactions, which stabilize crystal packing . The isopropyl group in the target compound may induce steric hindrance, altering packing efficiency compared to smaller substituents like methyl or halogens.
Biological Activity
3-Fluoro-N-[2-(propan-2-yl)phenyl]benzamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of specific protein-protein interactions that play a crucial role in cancer metastasis. This article explores its biological activity, mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound 3-fluoro-N-[2-(propan-2-yl)phenyl]benzamide features a fluorine atom, which is known to enhance the lipophilicity and biological activity of organic compounds. The presence of the isopropyl group contributes to its steric properties, influencing its interaction with biological targets.
Research indicates that 3-fluoro-N-[2-(propan-2-yl)phenyl]benzamide functions primarily as an inhibitor of Bcl3:NF-kB p50 protein-protein interactions. This inhibition is significant because the NF-kB pathway is involved in regulating genes that control cell survival, proliferation, and inflammation. By disrupting this interaction, the compound may suppress tumor growth and metastasis without inducing significant systemic toxicity.
Anticancer Activity
- Inhibition of NF-kB Pathway : The compound has been shown to effectively inhibit the Bcl3-dependent intracellular NF-kB activity, which is crucial for cancer cell survival and proliferation. This action suggests a potential application in cancer therapies targeting metastatic processes.
- Selectivity and Efficacy : Compared to other compounds targeting similar pathways, 3-fluoro-N-[2-(propan-2-yl)phenyl]benzamide exhibits a unique selectivity profile that minimizes off-target effects, making it a promising candidate for further development in oncology.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have demonstrated that modifications to the benzamide structure can significantly influence biological activity. For instance, variations in the fluorine substitution pattern and the size of the substituent groups have been correlated with changes in potency against cancer cell lines .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into the potential applications of 3-fluoro-N-[2-(propan-2-yl)phenyl]benzamide:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
